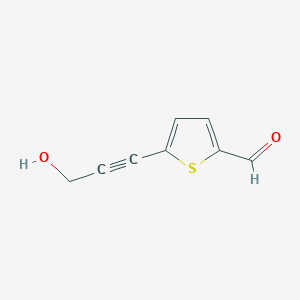

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

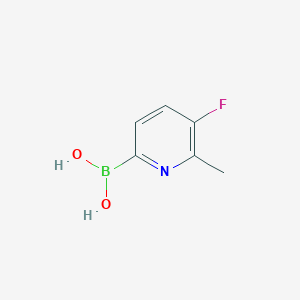

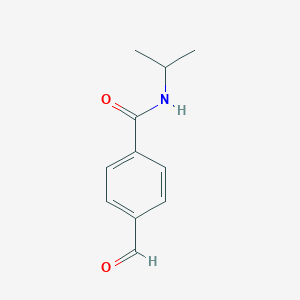

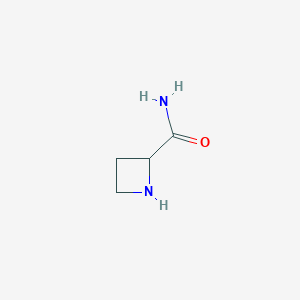

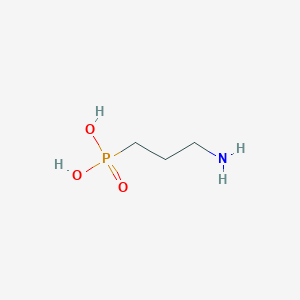

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 . It appears as a brown solid .

Synthesis Analysis

Thiophene derivatives, including 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, are synthesized through various methods. One common method is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is based on a thiophene ring, a five-membered ring made up of one sulfur and four carbon atoms . The compound also contains a hydroxyprop-1-yn-1-yl group and a carbaldehyde group attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives, including 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role in the synthesis of advanced compounds with a variety of biological effects . They are also used in the synthesis of Schiff base complexes .Physical And Chemical Properties Analysis

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a brown solid with a molecular weight of 166.2 .科学的研究の応用

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its aldehyde group can undergo various reactions, such as condensation to form Schiff bases, which are useful in synthesizing dyes and pigments . Additionally, the hydroxyprop-1-yn-1-yl group can participate in click chemistry reactions, contributing to the creation of complex molecular architectures for pharmaceuticals .

Material Science

In material science, thiophene derivatives are known for their conductive properties5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can be used to develop organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These materials are pivotal in advancing flexible electronics and improving display technologies.

Medicinal Chemistry

Thiophene derivatives exhibit a range of pharmacological activities. This particular compound could be explored for its potential anticancer, anti-inflammatory, and antimicrobial properties . Its structure allows for further modification, which can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Corrosion Inhibition

The thiophene moiety is known to act as a corrosion inhibitor, especially in industrial applications . 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde could be incorporated into coatings or additives to protect metals from corrosion, thereby extending the lifespan of machinery and infrastructure.

Analytical Chemistry

In analytical chemistry, thiophene derivatives can be used as chromophores or fluorophores in the development of new sensors . This compound’s ability to react with various analytes makes it a candidate for creating sensitive and selective detection systems for environmental monitoring and diagnostics.

Agrochemistry

Thiophene derivatives have been used as precursors for agrochemicals . The structural flexibility of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde allows for the synthesis of compounds with potential insecticidal, nematicidal, or herbicidal activities, contributing to the development of new crop protection agents.

Photovoltaic Applications

The conjugated system of thiophene is beneficial in photovoltaic cells. This compound could be utilized in the design of novel organic photovoltaic materials to improve the efficiency of solar cells . Its incorporation into the active layer of solar cells can enhance light absorption and charge transport.

Chemical Defense Research

Naturally occurring thiophenes are part of plants’ chemical defense mechanisms . Studying 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can provide insights into the synthesis of bioactive compounds that mimic these natural defenses, offering potential applications in pest control and environmental protection.

特性

IUPAC Name |

5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCDKMFYZIYDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#CCO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563194 |

Source

|

| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

CAS RN |

133665-84-6 |

Source

|

| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)